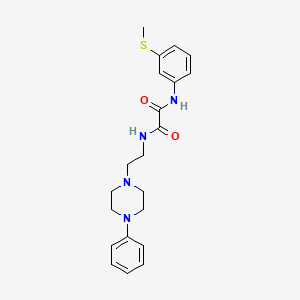

N1-(3-(methylthio)phenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide

Description

N1-(3-(Methylthio)phenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a methylthio (-SMe) substituent on the N1-linked phenyl ring and a 4-phenylpiperazine moiety on the N2 ethyl chain. Oxalamides are a class of compounds with diverse applications, ranging from flavoring agents (e.g., S336, a potent umami agonist ) to pharmaceutical candidates (e.g., Regorafenib analogs ).

Properties

IUPAC Name |

N'-(3-methylsulfanylphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O2S/c1-28-19-9-5-6-17(16-19)23-21(27)20(26)22-10-11-24-12-14-25(15-13-24)18-7-3-2-4-8-18/h2-9,16H,10-15H2,1H3,(H,22,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVUEUJAHBCSHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(methylthio)phenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide typically involves the following steps:

Starting Materials: : The synthesis begins with 3-(methylthio)aniline and 4-phenylpiperazine as the primary reactants.

Intermediate Formation: : These reactants undergo acylation to form an intermediate.

Oxalamide Bond Formation: : The intermediate is then treated with oxalyl chloride under controlled conditions to form the final oxalamide structure.

Purification: : The compound is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial synthesis may involve:

Batch Reactors: : Scaling up the reaction in batch reactors with precise temperature and pressure control.

Continuous Flow Reactors: : For high efficiency and consistency in production, continuous flow reactors may be employed.

Purification Processes: : High-performance liquid chromatography (HPLC) is commonly used to ensure purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide.

Reduction: : Reduction reactions can occur, typically using reducing agents like lithium aluminum hydride.

Substitution: : N1-(3-(methylthio)phenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide can participate in substitution reactions, wherein functional groups are replaced.

Common Reagents and Conditions

Oxidation Reagents: : Hydrogen peroxide, potassium permanganate.

Reduction Reagents: : Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: : Alkyl halides, acyl chlorides.

Major Products Formed

The products depend on the reaction type. For example:

Oxidation: : Sulfoxides or sulfones.

Reduction: : Amine derivatives.

Substitution: : Various substituted oxalamide derivatives.

Scientific Research Applications

Chemistry

Catalysts: : This compound can act as a ligand in catalytic reactions.

Synthesis: : It is a valuable intermediate in the synthesis of other complex molecules.

Biology

Enzyme Inhibition: : Used in studies to inhibit specific enzymes.

Receptor Binding: : Research on its binding affinity to certain biological receptors.

Medicine

Pharmaceuticals: : Potential for development into therapeutic agents.

Drug Design: : Used in structure-activity relationship (SAR) studies.

Industry

Materials Science: : Applications in the development of new materials.

Chemical Sensors: : Utilized in the design of sensors for detecting specific substances.

Mechanism of Action

Molecular Targets and Pathways

The mechanism of action for N1-(3-(methylthio)phenyl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide involves interaction with biological macromolecules such as enzymes and receptors. It may:

Inhibit Enzymatic Activity: : By binding to the active site of enzymes.

Receptor Modulation: : By binding to receptors, affecting signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The target compound’s structure can be compared to related oxalamides (Table 1):

Key Observations :

- Electron-donating groups (e.g., ethoxy in Compound 21) correlate with higher synthetic yields (83%) compared to electron-withdrawing groups (e.g., cyano in Compound 22: 23%) .

- Piperazine vs. Pyridine/Phenethyl Moieties : Piperazine in the target compound may enhance solubility or CNS penetration compared to pyridyl or methoxy groups in flavoring agents like S336 .

Insights :

- The target compound’s methylthio group may lower melting points compared to halogenated analogs (e.g., Compound 1c: 260–262°C) due to reduced crystallinity.

- Piperazine’s basicity could improve aqueous solubility relative to purely aromatic N2 substituents.

Toxicity and Regulatory Status:

- S336: NOEL = 100 mg/kg bw/day (rat); approved globally as a flavoring agent with a safety margin >33 million .

- 16.101) shares similar metabolic pathways (rapid hepatocyte metabolism without amide hydrolysis) .

Metabolism :

- Oxalamides are generally metabolized via oxidation or ester hydrolysis rather than amide bond cleavage .

Data Gaps :

- No direct toxicity or efficacy data for the target compound.

- Synthetic protocols and metabolic studies specific to phenylpiperazine-containing oxalamides are lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.